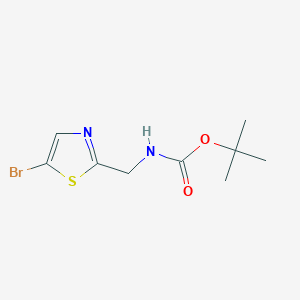

Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-bromo-1,3-thiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-7-11-4-6(10)15-7/h4H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWLYPGSSJIELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Bromothiazol 2 Yl Methyl Carbamate

Direct N-Protection Strategies

The most straightforward approach to the synthesis of tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate involves the direct protection of the primary amine of (5-bromothiazol-2-yl)methanamine. This key intermediate can be synthesized through the reduction of commercially available precursors such as 5-bromothiazole-2-carbonitrile or 5-bromothiazole-2-carbaldehyde.

Amidation and Carbamate (B1207046) Formation via Chloroformates and Dicarbonates

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine of (5-bromothiazol-2-yl)methanamine is typically achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a widely used method for the N-Boc protection of amines due to its high efficiency and the mild reaction conditions required. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate.

A general reaction scheme for this transformation is as follows:

(5-bromothiazol-2-yl)methanamine + (Boc)₂O → this compound

While tert-butyl chloroformate can also be used for this purpose, di-tert-butyl dicarbonate is often preferred due to its lower toxicity and the easier removal of byproducts.

Optimization of Reaction Conditions and Reagents

The efficiency of the N-Boc protection of (5-bromothiazol-2-yl)methanamine can be influenced by several factors, including the choice of solvent, base, and reaction temperature. A variety of conditions have been reported for the N-Boc protection of similar aminothiazole derivatives, which can be adapted for this specific synthesis.

Commonly employed solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butanol (B103910), and to facilitate the reaction. Triethylamine (TEA) is a frequently used base for this purpose. In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.

The reaction is generally performed at room temperature, although gentle heating may be employed to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and other water-soluble impurities. The final product is then isolated and purified, often by column chromatography.

Table 1: Representative Reaction Conditions for N-Boc Protection

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temperature | High |

| Di-tert-butyl dicarbonate | Triethylamine, DMAP (cat.) | Dichloromethane | Room Temperature | Very High |

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Dioxane/Water | Room Temperature | Good to High |

Synthesis of the Thiazole (B1198619) Core with Subsequent Functionalization

An alternative synthetic strategy involves the initial construction of the thiazole ring, followed by the introduction or modification of substituents at the 2- and 5-positions. This approach offers flexibility in the introduction of the desired functional groups.

Cyclization Reactions of Brominated Precursors

The Hantzsch thiazole synthesis is a classical and versatile method for the construction of the thiazole ring. nih.gov This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. To synthesize a precursor for this compound, a suitably substituted and brominated α-halocarbonyl compound could be reacted with a thioamide derivative that would allow for the eventual introduction of the aminomethyl group at the 2-position.

For instance, a brominated α-haloketone could be reacted with a thioamide bearing a protected aminomethyl equivalent. Subsequent deprotection and further functionalization would lead to the desired product. The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, including the acidity of the medium. rsc.org

Palladium-Catalyzed Coupling Reactions in Thiazole Ring Formation and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis and functionalization of heterocyclic compounds, including thiazoles.

A plausible strategy for the synthesis of the target molecule involves the initial synthesis of a 2-substituted thiazole, followed by regioselective bromination at the 5-position. It has been shown that 2-methylthiazole (B1294427) can be brominated at the 5-position. osti.gov Therefore, a 2-((tert-butoxycarbonylamino)methyl)thiazole could potentially be synthesized first and then subjected to bromination.

Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto a pre-existing brominated thiazole core. For example, 2,4-dibromothiazole (B130268) undergoes regioselective cross-coupling reactions, such as Negishi and Stille couplings, preferentially at the more electron-deficient 2-position. researchgate.netnih.govtum.de This allows for the introduction of a functional group at the 2-position that can be subsequently converted to the (tert-butoxycarbonylamino)methyl group, while retaining a bromine atom on the ring, which may then be isomerized or a subsequent bromination at the 5-position performed.

Common palladium-catalyzed cross-coupling reactions applicable to thiazole synthesis include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organic halide.

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide.

Stille Coupling: Utilizes an organotin compound as the coupling partner for an organic halide.

Sonogashira Coupling: Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Table 2: Overview of Palladium-Catalyzed Reactions for Thiazole Functionalization

| Reaction Name | Organometallic Reagent | Organic Halide | Catalyst/Ligand System |

| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide | Pd(0) catalyst, e.g., Pd(PPh₃)₄ |

| Negishi | Organozinc | Aryl/vinyl halide | Pd(0) or Pd(II) catalyst |

| Stille | Organostannane | Aryl/vinyl halide | Pd(0) catalyst |

| Sonogashira | Terminal alkyne | Aryl/vinyl halide | Pd(0) catalyst, Cu(I) co-catalyst |

Pudovick-Type Reactions for Thiazole Scaffold Construction

While less commonly cited for this specific substitution pattern, the principles of Pudovick-type reactions, which involve the addition of P-H, Si-H, or S-H bonds across a carbon-carbon multiple bond, could conceptually be applied to the synthesis of thiazole precursors. However, for the direct construction of the this compound scaffold, the Hantzsch synthesis and modern cross-coupling methodologies are generally more established and synthetically practical routes.

Functional Group Interconversion Approaches

Functional group interconversions are crucial for modifying a core molecular structure to access a range of derivatives. This section examines potential etherification and amide coupling reactions involving the this compound scaffold.

The presence of a bromine atom on the thiazole ring of this compound offers a synthetic handle for carbon-oxygen (C-O) bond formation, allowing for the introduction of various phenol (B47542) derivatives. While direct etherification on this specific substrate is not extensively documented in readily available literature, established cross-coupling methodologies for the synthesis of diaryl ethers can be applied. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgwikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder in a high-boiling polar solvent. wikipedia.org Modern advancements have introduced the use of soluble copper catalysts with ligands such as N,N-dimethylglycine or picolinic acid, which allow the reaction to proceed under milder conditions (e.g., 90°C). nih.govorganic-chemistry.org For the target molecule, this would involve reacting it with a selected phenol in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable ligand.

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann condensation for forming C-O bonds. wikipedia.org This methodology generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance. libretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether product. organic-synthesis.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand (e.g., BINAP, DavePhos, tBuXPhos) is critical for achieving high yields. libretexts.orgorganic-synthesis.comwuxiapptec.com

| Method | Catalyst System | Typical Base | Typical Solvent | Temperature Range | Key Features |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI / Ligand (e.g., N,N-dimethylglycine) | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | 90-210 °C | Cost-effective copper catalyst; modern methods use ligands for milder conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig O-Arylation | Pd(0) source / Phosphine Ligand (e.g., BINAP, Xantphos) | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | 80-110 °C | High functional group tolerance; milder conditions; requires more expensive palladium catalyst and ligands. organic-synthesis.comwuxiapptec.com |

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry and drug discovery. nih.govluxembourg-bio.com For this compound, this can be envisioned in two primary ways: synthesis of the parent molecule from its amine precursor, or deprotection of the carbamate to reveal the primary amine for subsequent amide coupling.

The synthesis of the target compound would likely involve the acylation of the precursor amine, (5-bromothiazol-2-yl)methanamine. More relevant to functional group interconversion is the modification of the core structure. This involves the removal of the tert-butoxycarbonyl (Boc) protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), to yield the free (5-bromothiazol-2-yl)methanamine. This primary amine can then be coupled with a wide variety of carboxylic acids to generate a library of amide derivatives.

This coupling is rarely spontaneous and requires the activation of the carboxylic acid. This is achieved using a plethora of "coupling reagents." These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester), which is then readily attacked by the amine nucleophile. luxembourg-bio.com Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and minimize side reactions. nih.govnih.gov More potent reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and are particularly useful for coupling challenging or electron-deficient substrates. peptide.comnih.govcommonorganicchemistry.com

| Coupling Reagent | Full Name / Type | Common Additive | Typical Base | Key Applications |

|---|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (Carbodiimide) | HOBt, DMAP | DIPEA, Et₃N | Routine amide synthesis; water-soluble byproducts are easily removed. nih.govpeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (Uronium) | None required | DIPEA, 2,4,6-Collidine | Fast and efficient coupling, especially for sterically hindered or electron-deficient amines/acids. peptide.comcommonorganicchemistry.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (Phosphonium) | None required | DIPEA, Et₃N | High efficiency, particularly in solid-phase peptide synthesis. luxembourg-bio.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DMAP (catalytic) | DIPEA | Effective for coupling with thiazole derivatives and minimizing racemization. peptide.comniscpr.res.in |

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and environmental impact of synthesizing carbamates like this compound, advanced techniques such as continuous flow synthesis and biocatalysis are being explored.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, rapid reaction optimization, and straightforward scalability. researchgate.netnih.gov

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and highly selective alternative to traditional chemical methods. For carbamate synthesis, promiscuous esterases or acyltransferases have been identified that can efficiently catalyze the formation of the carbamate bond.

Recent research has demonstrated that esterases, such as PestE from Pyrobaculum calidifontis, can facilitate the synthesis of various carbamates from aliphatic or aromatic amines and carbonate reagents (e.g., dibenzyl carbonate or diallyl carbonate). A key advantage of this method is that it can be performed in water as the solvent, eliminating the need for volatile organic solvents. These enzymatic reactions often proceed with high efficiency, achieving excellent yields (up to 99%) under mild conditions. This biocatalytic approach represents a significant step towards more sustainable pharmaceutical manufacturing, reducing environmental impact and aligning with the principles of green chemistry.

Reactivity and Transformational Chemistry of Tert Butyl 5 Bromothiazol 2 Yl Methyl Carbamate

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ringnih.gov

The thiazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and existing substituents. The nitrogen atom tends to deactivate the ring towards electrophilic attack, while the sulfur atom can activate it. In 2-aminothiazole (B372263) systems, the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. jocpr.comnih.gov

Halogenation Studiesnih.gov

For Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate, the C5 position is already occupied by a bromine atom. This has significant implications for further halogenation reactions. The bromo substituent itself is a deactivating group, which, combined with the inherent electronic properties of the thiazole ring, renders the molecule less reactive towards subsequent electrophilic substitution.

Studies on related 2-amino-1,3-thiazole compounds have demonstrated that regioselective halogenation with reagents like copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂) occurs preferentially at the C5 position. nih.gov Since this position is blocked in the title compound, further electrophilic halogenation would be challenging and would likely require more forcing conditions. Under such conditions, substitution might occur at the less activated C4 position, though this is not a commonly reported transformation for this specific substrate. The primary literature does not extensively detail further halogenation of this compound, suggesting that its synthetic utility lies more in the transformation of the existing bromo and carbamate (B1207046) groups.

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C5 position of the thiazole ring is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions. This functionality allows for the straightforward introduction of carbon and nitrogen nucleophiles, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Investigationsnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of 5-bromothiazole (B1268178) derivatives with boronic acids or their esters is a well-established transformation. nih.govmdpi.com While specific studies on this compound are not abundant, closely related analogs such as 2-amino-5-bromothiazole derivatives readily undergo Suzuki coupling to yield 5-arylthiazoles. nih.govmdpi.com These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The presence of the Boc-protected aminomethyl group at the C2 position is generally compatible with these reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiazole Analogs

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(5-bromothiazol-2-yl)amide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good | nih.govmdpi.com |

This table is illustrative and based on reactions of analogous compounds.

Other Transition Metal-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, the C5-bromo functionality serves as a versatile anchor for other important coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.org Studies have shown that 5-bromothiazoles are competent substrates for the Buchwald-Hartwig amination, reacting with a variety of primary and secondary amines to produce 5-aminothiazole derivatives. researchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgresearchgate.netlibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, creating C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, is carried out under mild conditions and is tolerant of many functional groups. wikipedia.org 5-Bromoheterocycles are generally effective substrates in Sonogashira couplings, suggesting that this compound can be used to synthesize 5-alkynylthiazole derivatives, which are valuable intermediates for pharmaceuticals and materials science. libretexts.orgorganic-chemistry.org

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific, typically acidic, conditions. nih.govfishersci.co.uk

Selective Deprotection Strategies

The primary reactivity of the carbamate moiety in this compound is its selective removal to unmask the primary amine. This deprotection is most commonly achieved under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. acsgcipr.org

A highly relevant study demonstrates the deprotection of the closely related compound, tert-butyl (4-bromothiazol-2-yl)carbamate, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), which proceeds efficiently at room temperature to yield the corresponding 2-amino-4-bromothiazole. nih.gov This method highlights the selectivity of Boc group removal, as the conditions are mild enough not to affect the thiazole ring or the C-Br bond.

Alternative and milder deprotection methods have also been developed to enhance selectivity, particularly for substrates containing other acid-sensitive functional groups. nih.govresearchgate.net

Table 2: Common Strategies for Boc Deprotection

| Reagent(s) | Solvent | Conditions | Comments | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Standard, efficient method for acid-labile substrates. | fishersci.co.uknih.gov |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | Common and effective alternative to TFA. | fishersci.co.uk |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | A mild, non-traditional method for sensitive substrates. | nih.gov |

This strategic deprotection is a critical step, as the resulting free amine, (5-bromothiazol-2-yl)methanamine, can be used in a variety of subsequent reactions, such as acylation, alkylation, or reductive amination, further expanding the synthetic utility of the original scaffold.

Derivatization via Addition Reactions, including Michael Addition

The derivatization of this compound can be envisioned through addition reactions, with the Michael addition being a key example of carbon-carbon or carbon-heteroatom bond formation. In the context of this molecule, the carbamate nitrogen presents a potential site for nucleophilic addition under basic conditions.

The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). For this compound, the nitrogen atom of the carbamate could potentially act as a Michael donor after deprotonation. This reactivity is contingent on the acidity of the N-H proton and the reaction conditions employed.

While direct experimental studies on the Michael addition reactivity of this compound are not extensively documented in publicly available literature, the principles of aza-Michael additions provide a framework for predicting its behavior. The general scheme for such a reaction would involve the deprotonation of the carbamate nitrogen by a suitable base to form a nucleophilic anion, which would then attack a Michael acceptor.

Table 1: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Type |

|---|---|

| Acrylonitrile | β-Cyanopropanamide derivative |

| Methyl acrylate | β-Methoxycarbonylpropanamide derivative |

It is important to note that the thiazole ring itself can influence the reactivity of the molecule. The electron-withdrawing nature of the thiazole ring could potentially increase the acidity of the N-H proton of the carbamate, thereby facilitating its participation as a Michael donor. Conversely, the thiazole ring is generally considered electron-deficient, making it more susceptible to nucleophilic attack rather than acting as a nucleophile itself pharmaguideline.com. However, in the context of a Michael addition, the focus remains on the nucleophilicity of the deprotonated carbamate.

Oxidation Reactions of Related Phenolic Compounds

While this compound is not a phenolic compound, the study of oxidation reactions of structurally related phenolic thiazoles offers valuable insights into the potential oxidative pathways of the thiazole ring. The thiazole moiety is known to undergo various oxidation reactions, which can lead to ring-opening or modification of the sulfur atom rsc.org.

Research on phenolic thiazoles has demonstrated their significant antioxidant and antiradical properties, which are attributed to the presence of the phenolic hydroxyl groups nih.govnih.govmdpi.comresearchgate.net. Electrochemical studies on these compounds have shown that they can be oxidized, and this process is often linked to their ability to scavenge free radicals nih.govresearchgate.net.

In more aggressive oxidation conditions, the thiazole ring itself can be cleaved. For instance, the oxidation of 2-thiazolines with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can result in the opening of the thiazole ring to form acetylamino disulfides or other derivatives rsc.org. Similarly, treatment of certain thiazole compounds with potassium permanganate (B83412) (KMnO4) can lead to the formation of thiazole-1,1-dioxides rsc.org. The oxidation of benzothiazole (B30560) derivatives has also been shown to cause ring-opening, yielding acylamidobenzene sulfonate esters scholaris.caresearchgate.net.

Table 2: Oxidation Products of Thiazole-Related Compounds

| Starting Material | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| 2-Methyl-2-thiazoline | Oxone® | Acetylamino disulfide | rsc.org |

| 2-Phenyl-2-thiazoline | Peracetic acid | Benzoylamino sulfonic acid | rsc.org |

| Benzothiazole | Magnesium monoperoxyphthalate | Acylamidobenzene sulfonate ester | scholaris.caresearchgate.net |

These findings suggest that the 5-bromothiazole ring in this compound could be susceptible to oxidation. The specific products would depend on the oxidant used and the reaction conditions. Potential oxidation could occur at the sulfur atom to form an S-oxide or S,S-dioxide, or it could lead to the cleavage of the thiazole ring. The presence of the bromine atom at the 5-position may also influence the regioselectivity and outcome of the oxidation reaction.

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Thiazole (B1198619) Derivatives

The bromine atom at the 5-position of the thiazole ring is a key feature that allows this compound to serve as a precursor for a variety of substituted thiazole derivatives. This halogen atom activates the position for participation in numerous cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at this position, thereby enabling the synthesis of a diverse library of 5-substituted-2-(aminomethyl)thiazoles after deprotection. While the general reactivity of 5-bromothiazoles in such reactions is well-established, specific examples detailing the use of Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate as the starting material are not extensively documented in publicly available research.

Building Block for Complex Heterocyclic Structures

The dual functionality of this compound makes it an adept building block for constructing complex heterocyclic systems. The synthetic strategy can involve initial modification at the C5-bromo position, followed by deprotection of the Boc group and subsequent reaction of the resulting primary amine. This amine can undergo a range of transformations, including acylation, alkylation, reductive amination, or participation in the formation of new heterocyclic rings. This sequential reactivity allows for the controlled and directional assembly of intricate molecular architectures that incorporate the thiazole moiety.

Intermediate in the Synthesis of Biologically Relevant Compounds

Thiazole-containing molecules are prevalent in medicinal chemistry due to their wide range of biological activities. The structural features of this compound make it a potentially useful intermediate for the synthesis of such compounds.

Role in Pharmaceutical and Specialty Chemical Building Block Development

As a functionalized heterocycle, this compound holds a position as a valuable building block for the pharmaceutical and specialty chemical industries. Its utility is analogous to other carbamate-protected intermediates which are frequently used in the synthesis of active pharmaceutical ingredients (APIs). atlantis-press.com The Boc-protecting group offers stability under a range of reaction conditions while allowing for easy removal when needed, a desirable characteristic in multi-step industrial syntheses. The presence of the reactive bromide handle further enhances its value, allowing for late-stage diversification of molecular scaffolds. Its availability as a research chemical suggests its application in the development of novel compounds, even if specific, large-scale applications are not widely published.

Data Table: Research Findings on the Synthetic Utility of this compound

| Application Area | Synthetic Role | Research Findings Summary |

| Substituted Thiazole Synthesis | Precursor | The C5-bromo position is suitable for cross-coupling reactions, a standard method for functionalizing thiazoles. |

| Complex Heterocycles | Building Block | The compound's bifunctional nature (C-Br bond and protected amine) allows for sequential, controlled synthesis of larger structures. |

| HSF Inhibitors | Potential Intermediate | The thiazole core is present in some HSF inhibitors, but a direct synthetic link from this specific compound is not documented. nih.gov |

| 2-Aminothiazole (B372263) Derivatives | Unconventional Precursor | Structurally not a direct precursor for 2-aminothiazole synthesis, which typically follows other established routes. mdpi.com |

| β-Amino Acid Derivatives | Not Documented | No available literature outlines a synthetic route to β-amino acids using this compound. |

| Pharma/Specialty Chemicals | Building Block | Serves as a stable, protected amine with a reactive handle, useful for creating diverse molecular libraries for drug discovery. |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. While the molecular weight can be calculated, the experimental mass spectrum, including the molecular ion peak and fragmentation data, has not been publicly reported.

Chromatographic Purity Assessment (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to assess the purity of a chemical compound. These techniques separate the compound from any impurities. Commercial suppliers of tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate often state a purity level, implying that such analyses have been performed. However, the specific chromatographic conditions (e.g., column, mobile phase, flow rate, and detector) and the resulting chromatograms are proprietary information and not publicly available.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the molecule. For this compound, the theoretical elemental composition can be calculated. However, experimentally determined values, which are crucial for the validation of a newly synthesized compound's identity, are not found in public records.

Potential for X-ray Crystallography Studies

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, the compound possesses structural features that make it a viable candidate for X-ray crystallography studies. The presence of a bromine atom and multiple heteroatoms (nitrogen, oxygen, and sulfur) can facilitate the formation of a well-ordered crystal lattice, which is a prerequisite for successful single-crystal X-ray diffraction analysis.

Should a crystalline form of the compound be obtained, X-ray crystallography would provide unambiguous and highly precise information regarding its three-dimensional structure. This would include bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular geometry. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which govern the solid-state architecture of the compound. Such detailed structural insights are invaluable for understanding the compound's physical properties and its interactions in various chemical and biological contexts. The successful crystallographic elucidation would represent a significant contribution to the structural chemistry of thiazole (B1198619) derivatives.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic landscape and predict reactivity. asianpubs.orgscirp.org

The electronic structure of Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate is characterized by the interplay of the electron-withdrawing bromine atom and the electron-donating carbamate (B1207046) group attached to the thiazole (B1198619) ring. The thiazole ring itself is an aromatic heterocycle with distinct electronic features. asianpubs.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically distributed over the electron-rich thiazole ring and the nitrogen and oxygen atoms of the carbamate, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often localized around the thiazole ring, particularly the carbon-sulfur and carbon-nitrogen bonds, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. asianpubs.orgresearchgate.net

Table 1: Calculated Electronic Properties of Thiazole Derivatives

| Property | Thiazole | 2-Methylthiazole (B1294427) | 2,4-Dimethylthiazole |

|---|---|---|---|

| HOMO Energy (eV) | -9.468 | -9.135 | -8.821 |

| LUMO Energy (eV) | 3.348 | 3.512 | 3.668 |

| HOMO-LUMO Gap (eV) | 12.816 | 12.647 | 12.489 |

| Dipole Moment (Debye) | 1.552 | 1.036 | 0.616 |

Note: Data is illustrative and based on general findings for thiazole derivatives. researchgate.net Specific values for this compound would require dedicated calculations.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms of the carbamate and the nitrogen of the thiazole ring, highlighting these as regions for hydrogen bond acceptance. Positive potential (blue) would be anticipated around the hydrogen atoms, particularly the N-H proton of the carbamate. scirp.org

Computational methods can be used to model the reaction pathways for the synthesis of this compound. A common route to such carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

The likely mechanism involves the nucleophilic attack of the primary amine of (5-bromothiazol-2-yl)methanamine on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxycarbonyl or formation of tert-butanol (B103910) and carbon dioxide). Transition state theory calculations can identify the energy barriers for each step, providing insights into the reaction kinetics.

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in predicting how a molecule might interact with a biological receptor, a critical aspect of drug discovery.

While this compound is often a synthetic intermediate, its derivatives are frequently designed as inhibitors for various enzymes, such as kinases or DNA gyrase. ekb.egnih.gov Molecular docking simulations are used to predict the binding mode and affinity of these derived ligands within the active site of a target protein.

In a typical docking study, the thiazole ring might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The carbamate group, with its hydrogen bond donor (N-H) and acceptors (C=O), can form key hydrogen bonds with the protein backbone or side chains. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand binding. researchgate.net The tert-butyl group often occupies a hydrophobic pocket within the active site.

Table 2: Illustrative Molecular Docking Results for a Thiazole-Based Inhibitor

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 3 | Asp123, Gly78 |

| Hydrophobic Interactions | 5 | Val34, Leu99, Ile150 |

| Halogen Bonds | 1 | Gln102 (backbone C=O) |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study. biointerfaceresearch.com

By computationally modifying the structure of this compound—for instance, by changing the substituent at the 5-position or altering the carbamate group—and then calculating properties like electronic distribution or docking scores, a structure-reactivity or structure-activity relationship (SAR) can be established. This allows for the rational design of more potent or selective derivatives. For example, replacing the bromine with other halogens could modulate the strength of halogen bonding, while different alkyl groups on the carbamate could optimize hydrophobic interactions.

Pharmacophore Modeling and Design in Drug Discovery Contexts

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

Based on the structure of this compound and its potential interactions, a pharmacophore model for a derived inhibitor could include:

A hydrogen bond donor (the N-H group).

Two hydrogen bond acceptors (the carbonyl oxygens).

A hydrophobic feature (the tert-butyl group).

An aromatic ring feature (the thiazole ring).

A halogen bond donor (the bromine atom).

This model can then be used to screen virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. It also serves as a guide for the de novo design of new chemical entities with improved properties. The development of such models has been crucial in the discovery of various thiazole-based inhibitors. nih.govnih.gov

Future Research Directions and Innovations

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of thiazole (B1198619) derivatives. bepls.comnih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis or subsequent functionalization steps could offer a more energy-efficient route.

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.com Developing a continuous flow process for the synthesis of the target molecule could lead to higher throughput and more consistent product quality, which is particularly advantageous for industrial applications. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the use of biocatalysts, such as lipases for the introduction or modification of the carbamate (B1207046) group, or other enzymes for the stereoselective functionalization of the thiazole ring. mdpi.com

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a key goal of sustainable chemistry. Research into solid-state reactions or reactions in greener solvents like water or deep eutectic solvents could provide more environmentally friendly synthetic pathways. bepls.commdpi.com

Exploration of Undiscovered Reactivity Patterns

The unique combination of a bromothiazole ring and a Boc-protected aminomethyl group suggests a rich and largely unexplored reactivity profile.

Cross-Coupling Reactions: The bromine atom at the C5 position of the thiazole ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. Future studies could explore the scope of these reactions to introduce a wide range of substituents at this position, creating diverse molecular libraries for further investigation.

Electrophilic and Nucleophilic Aromatic Substitution: The thiazole ring has a distinct electronic nature. While the C2 position is electron-deficient and susceptible to nucleophilic attack, the C5 position is a primary site for electrophilic substitution. pharmaguideline.comresearchgate.netias.ac.in The interplay between the bromo substituent and the aminomethyl side chain on the reactivity of the ring towards various electrophiles and nucleophiles warrants detailed investigation.

Radical Reactions: The involvement of radical intermediates in organic synthesis is a rapidly growing field. libretexts.orgnih.gov Investigating the behavior of this compound in radical reactions, such as radical dehalogenation or radical additions, could unveil novel synthetic transformations and access to new chemical space. mdpi.com

Expansion of Applications in Target-Oriented Synthesis

The structural motifs present in this compound are prevalent in many biologically active molecules, suggesting its potential as a valuable building block in drug discovery and natural product synthesis.

Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netglobalresearchonline.net The title compound could serve as a key intermediate for the synthesis of novel therapeutic agents. nih.gov The Boc-protected amine allows for further elaboration and the introduction of diverse functionalities to modulate pharmacological properties.

Natural Product Synthesis: The thiazole ring is a component of several complex natural products. This compound could be a strategic starting material or intermediate in the total synthesis of such molecules, with the bromine atom providing a handle for key bond formations.

Materials Science: Carbamate-containing compounds can be used in the development of novel polymers and materials. nbinno.com The thiazole unit, with its potential for electronic and coordination chemistry, could impart interesting properties to new materials derived from this scaffold.

Integration of Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis and lifecycle of this compound is crucial for sustainable chemical manufacturing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.

Use of Renewable Feedstocks: While the direct synthesis from renewable resources may be challenging, exploring routes that utilize bio-derived starting materials or reagents would enhance the sustainability of the process.

Recyclable Catalysts: The development and use of heterogeneous or polymer-supported catalysts that can be easily recovered and reused would significantly reduce waste and improve the cost-effectiveness of the synthesis. mdpi.comnih.govacs.orgchemistryviews.orgresearchgate.net For instance, silica-supported catalysts have shown promise in carbamate synthesis. mdpi.com

Life Cycle Assessment (LCA): A comprehensive LCA of the entire synthetic process, from raw material extraction to product disposal or recycling, would provide a holistic view of its environmental impact and identify areas for improvement. mdpi.com

Advanced Characterization Techniques for Structural Insights

Thorough structural characterization is essential for understanding the properties and reactivity of this compound and its derivatives.

2D-NMR Spectroscopy: Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. These techniques can provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Mass Spectrometry Fragmentation Analysis: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Studying the fragmentation patterns in tandem mass spectrometry (MS/MS) can provide valuable structural information. libretexts.orgwikipedia.orglibretexts.org The fragmentation of the Boc group and the bromothiazole ring would be of particular interest. niscpr.res.indoaj.org

Q & A

Q. What are the established synthetic routes for tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate, and what are their critical parameters?

Answer: The synthesis typically involves multi-step reactions starting from bromothiazole derivatives. Key steps include:

- Protection of the amine group : Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to form the carbamate .

- Bromination : Selective bromination at the 5-position of the thiazole ring using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used, with yields ranging from 50% to 75% .

Q. Critical Parameters :

- Temperature control during bromination to avoid over-halogenation.

- pH adjustment during Boc protection to prevent premature deprotection.

Q. Which analytical techniques are essential for characterizing this compound?

Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination and Boc group integration. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 307.0) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O carbamate) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways for bromination and Boc protection. For example, DFT studies can identify transition states to explain selectivity at the 5-position of the thiazole ring .

- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions between the compound’s bromothiazole moiety and active sites .

- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction yields, guiding solvent selection (e.g., DCM vs. THF) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Answer :

- Case Example : Discrepancies in ¹³C NMR chemical shifts for the Boc group may arise from crystallographic packing effects. Cross-validate with single-crystal X-ray diffraction (e.g., using SHELX software ).

- Strategies :

- Compare experimental data with computed spectra (e.g., using ACD/Labs or Gaussian).

- Conduct variable-temperature NMR to assess dynamic effects .

Q. What strategies stabilize this compound under reactive conditions?

Answer :

- pH Stability : The Boc group hydrolyzes under acidic conditions (pH < 3). Use buffered solutions (pH 6–8) during biological assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in inert atmospheres .

- Light Sensitivity : The bromothiazole moiety is photosensitive. Use amber glassware and minimize UV exposure .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity?

Answer :

- Case Study : Some studies report anticancer activity (IC₅₀ = 5 µM), while others show no efficacy. Possible factors:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Metabolic Stability : Rapid hydrolysis of the Boc group in certain media, reducing bioavailability .

- Resolution :

- Standardize assays using ISO-certified cell lines and controls.

- Perform metabolite profiling (LC-MS) to monitor degradation .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Boc Protection → Bromination | 65 | 98 | |

| Bromination → Boc Protection | 52 | 95 |

Q. Table 2: Stability Under Various Conditions

| Condition | Half-Life (Days) | Degradation Product | Reference |

|---|---|---|---|

| pH 2.0, 25°C | 0.5 | Free amine | |

| pH 7.4, 37°C | 7.0 | Intact compound | |

| UV Light (254 nm) | 2.0 | Debrominated derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.